Malonate de diéthyle méthyle-d3

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Diethyl Methyl-d3-malonate analogs involves various chemical reactions, including Knoevenagel condensation, which is utilized in the preparation of diethyl 2-(4-methylbenzylidene)malonate. This process involves reacting 4-methylbenzaldehyde with diethyl malonate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions, showcasing the compound's synthetic accessibility (Achutha et al., 2016).

Molecular Structure Analysis

X-ray diffraction studies are pivotal in elucidating the crystal and molecular structure of Diethyl Methyl-d3-malonate derivatives. For example, diethyl 2-(4-methylbenzylidene)malonate crystallizes in the monoclinic crystal system, revealing the importance of C-H···O hydrogen bond interactions in stabilizing the molecular structure (Achutha et al., 2016).

Chemical Reactions and Properties

Diethyl Methyl-d3-malonate undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. The compound's ability to participate in reactions such as nucleophilic vinyl substitution demonstrates its role as a precursor in synthesizing biologically active molecules (Valle et al., 2018).

Physical Properties Analysis

The physical properties of Diethyl Methyl-d3-malonate derivatives, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in different conditions. Studies on compounds like diethyl 2-[(2-hydroxyanilino)methylidene]malonate provide insights into how molecular packing is influenced by intermolecular O-H···O interactions (Ilangovan et al., 2013).

Chemical Properties Analysis

The chemical properties of Diethyl Methyl-d3-malonate, including its reactivity towards various substrates and conditions, are foundational for its applications in organic synthesis. The compound's behavior in catalyzed reactions, such as the K2CO3-catalyzed 1,4-addition with 1,2-allenic ketones, underscores its utility in producing β,γ-unsaturated enones and α-pyrones, showcasing the compound's versatility (Ma et al., 2003).

Applications De Recherche Scientifique

Synthèse des quinolones

Le malonate de diéthyle méthyle-d3 est une matière première précieuse dans la synthèse des quinolones, qui constituent une classe d'agents antibactériens puissants . La réactivité du composé permet de construire différentes structures de quinolones, essentielles au développement de nouveaux antibiotiques pour lutter contre les souches bactériennes résistantes.

Études de spectrométrie de masse

En spectrométrie de masse, les dérivés du this compound sont utilisés pour étudier les schémas de fragmentation . Cette application est cruciale pour identifier et comprendre la structure des composés organiques, en particulier dans les mélanges complexes.

Intermédiaires pharmaceutiques

Ce composé joue un rôle important dans la synthèse d'intermédiaires pharmaceutiques . Ces intermédiaires sont des composants fondamentaux dans la production de principes actifs pharmaceutiques (API), qui sont ensuite formulés en médicaments.

Intermédiaires de pesticides

Le this compound est également utilisé pour créer des intermédiaires pour les pesticides . Ces intermédiaires sont essentiels dans la synthèse de composés qui protègent les cultures des ravageurs et des maladies, contribuant à la productivité agricole.

Matériaux à cristaux liquides

Le composé est impliqué dans la synthèse de matériaux à cristaux liquides . Ces matériaux sont essentiels pour la technologie d'affichage utilisée dans les téléviseurs, les moniteurs et les smartphones, ce qui indique l'importance du composé dans l'industrie électronique.

Pheromones d'alarme des insectes

Une autre application fascinante est la synthèse de phéromones d'alarme des insectes . Ces signaux chimiques sont utilisés dans des stratégies de lutte antiparasitaire pour perturber les schémas d'accouplement des insectes nuisibles, contrôlant ainsi leurs populations.

Mécanisme D'action

Target of Action

Diethyl Methyl-d3-malonate, also known as Diethyl propanedioate, primarily targets Enolate Ions . These ions are formed when diethyl malonate, a 1,3-dicarbonyl compound, reacts with sodium ethoxide . The enolate ions then serve as nucleophiles, capable of attacking electrophilic carbon atoms .

Mode of Action

The mode of action of Diethyl Methyl-d3-malonate involves the alkylation of Enolate Ions . This process is a key step in the malonic ester synthesis . The enolate ion, formed by the reaction of diethyl malonate with sodium ethoxide, reacts with an alkyl halide to give an α-substituted malonic ester . This reaction forms a new carbon-carbon bond, replacing an α-hydrogen with an alkyl group .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl Methyl-d3-malonate is the malonic ester synthesis . This pathway provides a method for preparing carboxylic acids from alkyl halides while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Pharmacokinetics

Its molecular weight is177.21 Da , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

The result of the action of Diethyl Methyl-d3-malonate is the formation of α-substituted malonic esters . These esters can undergo further reactions, such as hydrolysis and decarboxylation, to yield substituted monocarboxylic acids . This process is essential in the synthesis of a wide variety of carboxylic acids and methyl ketones .

Action Environment

The action of Diethyl Methyl-d3-malonate is influenced by various environmental factors. For instance, the base used (sodium ethoxide) and the presence of alkyl halides can affect the formation of the enolate ion and its subsequent alkylation . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency and selectivity of the reaction .

Safety and Hazards

Diethyl Methyl-d3-malonate should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place .

Propriétés

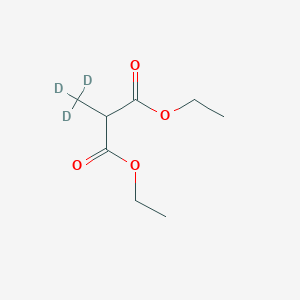

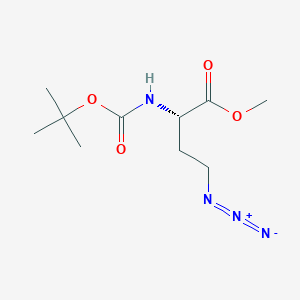

IUPAC Name |

diethyl 2-(trideuteriomethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQZOUHVTJNGFK-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441354 | |

| Record name | Diethyl Methyl-d3-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54840-57-2 | |

| Record name | Diethyl Methyl-d3-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the rate of tritium exchange in Diethyl Methyl-d3-malonate?

A1: While the provided abstract [] does not delve into specific applications, studying the rate of tritium exchange in molecules like Diethyl Methyl-d3-malonate can provide valuable insights into several areas:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)

![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)